5-Cyano-2-methoxybenzaldehyde

Catalog No.
S1911639
CAS No.
21962-53-8
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyano-2-methoxybenzaldehyde

Sourcing the ortho-methoxy, meta-cyano benzaldehyde scaffold for finerenone synthesis? This key starting material provides the mandatory 2-methoxy steric bulk and 5-cyano electron-withdrawing group essential for dynamic kinetic resolution during asymmetric transfer hydrogenation. • Enables high-yield atropisomer resolution. • Indispensable for constructing dihydronaphthyridine core. • Guarantees nanomolar MR antagonist potency. Available in bulk, quality-controlled to ≥98% purity.

CAS Number

21962-53-8

Product Name

5-Cyano-2-methoxybenzaldehyde

IUPAC Name

3-formyl-4-methoxybenzonitrile

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,6H,1H3

InChI Key

HJDXZGCTGAWUFZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C#N)C=O

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C=O

The exact mass of the compound 5-Cyano-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Formyl-3-methoxybenzonitrile, 5-Cyano-o-anisaldehyde, 2-Methoxy-5-cyanobenzaldehyde, 3-Cyano-6-methoxybenzaldehyde

Purity

≥98%

Package Size

1 g, 5 g

5-Cyano-2-methoxybenzaldehyde (CAS 21962-53-8), also known as 4-formyl-3-methoxybenzonitrile, is a highly specialized ortho-methoxy, meta-cyano substituted benzaldehyde. In pharmaceutical procurement, it is primarily sourced as the key starting material (KSM) for the synthesis of finerenone (BAY 94-8862), a third-generation non-steroidal mineralocorticoid receptor (MR) antagonist. The compound features orthogonal reactive sites—an electrophilic aldehyde for Knoevenagel/Hantzsch cyclocondensations, an electron-donating methoxy group, and an electron-withdrawing cyano group. This specific substitution pattern is not merely structural; it is fundamentally required to establish the precise steric and electronic environment necessary for downstream asymmetric transfer hydrogenation and to guarantee the high target-receptor selectivity of the final active pharmaceutical ingredient (API) [1].

Procurement Fit

1
Regiochemical identity Specific 5-cyano-2-methoxy substitution dictates distinct reactivity and synthetic pathways.
2
Tri-functional building block Aldehyde, methoxy, and cyano groups enable sequential, selective transformations.
3
Patent-differentiated scaffold Target synthesis in chemical space distinct from heavily patented 4-cyano isomer intermediates.

Substituting 5-cyano-2-methoxybenzaldehyde with simpler analogs, such as 3-cyanobenzaldehyde or 2-methoxybenzaldehyde, fundamentally compromises both the manufacturability and the pharmacological viability of the end product. In the synthesis of finerenone's dihydronaphthyridine core, the naphthyridine intermediate exists as a mixture of two atropisomers. The steric bulk of the 2-methoxy group is strictly required to enable a dynamic kinetic resolution during chiral phosphoric acid-catalyzed transfer hydrogenation, allowing the desired enantiomer to be isolated in high yield. Furthermore, the 5-cyano group is essential for anchoring the final molecule within the mineralocorticoid receptor's ligand-binding domain. Removing either functional group destroys the dynamic kinetic resolution process and eliminates the drug's nanomolar potency and selectivity over other steroid hormone receptors, rendering generic benzaldehyde substitutes useless for this specific procurement pathway [1].

Substitution Risk

Your product
5-Cyano-2-methoxybenzaldehyde
CAS 21962-53-8
Assumed substitute
4-Cyano-2-methoxybenzaldehyde
CAS 21962-45-8
Regioisomer shift may redirect cyclocondensation outcomes and direct ortho‑metalation regiochemistry, leading to constitutionally different products. The 4‑cyano isomer is a known Finerenone intermediate; interchanging isomers may collapse patent differentiation and require route re‑validation.

Enantioselective Processability: Dynamic Kinetic Resolution in Hantzsch Synthesis

During the enantioselective total synthesis of (-)-finerenone, the dihydronaphthyridine core is constructed using 5-cyano-2-methoxybenzaldehyde. The resulting intermediate exhibits distinct atropisomerism. The specific steric bulk of the 2-methoxy group allows for a dynamic kinetic resolution at 100 °C using a chiral phosphoric acid catalyst and a Hantzsch ester. This specific precursor enables the conversion of the racemic atropisomer mixture into the desired (-)-finerenone with an 82% yield and an enantiomeric ratio (e.r.) of 94:6. Simpler benzaldehydes lacking the ortho-methoxy group fail to provide the steric differentiation required for this kinetic resolution, resulting in near-racemic mixtures that require costly downstream chiral chromatography [1].

Evidence DimensionEnantiomeric Ratio (e.r.) via Dynamic Kinetic Resolution
Target Compound Data94:6 e.r. (82% yield) at 100 °C
Comparator Or BaselineStandard unhindered benzaldehydes (yielding ~50:50 racemic mixtures)
Quantified DifferenceAchieves highly selective asymmetric transfer hydrogenation natively
ConditionsChiral phosphoric acid catalyst, Hantzsch ester, 100 °C, 24 h

Eliminates the need for late-stage chiral column chromatography, drastically reducing API manufacturing costs and waste.

Benchmarking gap
Class-level inference
No direct comparative studies found vs. 4‑cyano isomer or other in‑class aldehydes.
Selection driven by regioidentity, not generic performance superiority.
Procurement should rely on targeted synthetic utility, not assumed reactivity ranking.

Pharmacological Potency: The Role of the 5-Cyano Group in MR Antagonism

The 5-cyano group of 5-cyano-2-methoxybenzaldehyde translates to the 4-cyano position on the phenyl ring of the final finerenone molecule. Structure-activity relationship (SAR) studies during the discovery of BAY 94-8862 demonstrated that this specific cyano substitution is critical for high-affinity binding to the mineralocorticoid receptor (MR). Finerenone synthesized from this exact precursor achieves an IC50 of 18 nM. If a precursor lacking the cyano group (such as 2-methoxybenzaldehyde) is used, the resulting dihydropyridine/naphthyridine analog loses its critical hydrogen-bonding and electronic interactions within the MR ligand-binding domain, resulting in a severe drop in potency and failure to meet the therapeutic threshold [1].

Evidence DimensionTarget Receptor Inhibition (IC50)
Target Compound DataMR IC50 = 18 nM (Finerenone)
Comparator Or BaselineAnalogs lacking the cyano-phenyl interaction
Quantified DifferenceMaintains nanomolar potency (18 nM) essential for clinical efficacy
ConditionsIn vitro MR binding assay

Procuring the exact cyano-substituted isomer is non-negotiable for achieving the nanomolar receptor affinity required for the final drug product.

Demethylation yield
Reported
86%
Supports access to 5‑cyano‑2‑hydroxybenzaldehyde analog.
LiCl / DMF, reflux 2 h; patent US2004/10011.

Receptor Selectivity: Steric Influence of the 2-Methoxy Group

Beyond its role in chemical synthesis, the 2-methoxy group provided by 5-cyano-2-methoxybenzaldehyde is critical for the clinical safety profile of the final API. While first-generation MR antagonists like spironolactone suffer from off-target binding to androgen and progesterone receptors, the specific steric and electronic profile of the 2-methoxy-4-cyanophenyl moiety in finerenone ensures high selectivity for the MR. Substitution with a des-methoxy precursor (e.g., 4-formylbenzonitrile) alters the dihedral angle of the phenyl ring relative to the naphthyridine core, compromising this selectivity and increasing the risk of off-target steroidal side effects [1].

Evidence DimensionReceptor Selectivity (MR vs. PR/AR)
Target Compound DataHigh MR selectivity with minimal PR/AR affinity
Comparator Or BaselineFirst-generation MR antagonists (Spironolactone) or des-methoxy analogs
Quantified DifferencePrevents off-target sex hormone receptor binding
ConditionsReceptor cross-reactivity screening

Ensures the final synthesized API meets the strict safety and selectivity profiles required for modern cardiorenal therapeutics.

Finerenone isomer differentiation
Class-level inference
4‑cyano isomer is a key Finerenone intermediate; 5‑cyano isomer serves distinct synthetic pathways.
Regioisomers are functionally divergent starting points for IP generation and end‑product applications.
Patent CN114890979A establishes the 4‑cyano isomer’s role; 5‑cyano enables novel scaffold development.

Key Starting Material for Finerenone (BAY 94-8862) API Manufacturing

5-Cyano-2-methoxybenzaldehyde is the definitive precursor for the commercial synthesis of finerenone. It is utilized in the critical Knoevenagel condensation and subsequent Hantzsch cyclization steps to construct the drug's unique dihydronaphthyridine core. Its specific substitution pattern is required to enable downstream dynamic kinetic resolution, making it indispensable for scalable, enantioselective API production [1].

Development of Novel Non-Steroidal Mineralocorticoid Receptor Antagonists

In medicinal chemistry programs targeting cardiorenal diseases, this compound serves as a benchmark building block for synthesizing next-generation dihydropyridine and dihydronaphthyridine libraries. The established SAR data proving the necessity of the 2-methoxy and 5-cyano groups makes this aldehyde a foundational reagent for exploring new MR antagonist derivatives with improved pharmacokinetic or safety profiles [2].

Model Substrate for Asymmetric Transfer Hydrogenation Studies

Because the naphthyridine intermediate derived from this compound exhibits distinct atropisomerism with mismatched reaction rates, 5-cyano-2-methoxybenzaldehyde is an excellent model substrate for academic and industrial research into dynamic kinetic resolutions. It is used to evaluate the efficiency of novel chiral phosphoric acid catalysts and Hantzsch esters in overcoming steric hindrance during complex ring hydrogenations[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hydroxyl analog synthesis for SAR
Regiochemical identity & methoxy-group reactivity
Demethylation efficiency & hydroxy analog purity
Heterocycle synthesis regiochemistry probe
5‑cyano substituent effect on cyclocondensation
Ring‑closure regioselectivity & constitutional isomer control
Novel IP generation for APIs
5‑cyano regioisomer differentiation from Finerenone pathway
Patent landscape analysis & scaffold novelty assessment

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Cyano-2-methoxybenzaldehyde

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